molecular formula C25H36N6O4 B2419414 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 923688-40-8

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2419414
CAS RN: 923688-40-8
M. Wt: 484.601
InChI Key: HZUGWIWCDSHKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H36N6O4 and its molecular weight is 484.601. The purity is usually 95%.
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Scientific Research Applications

Potential Research Applications

Pharmacological Studies

Compounds with similar structural features are often explored for their pharmacological properties. The purine moiety, for instance, is a core structure in many drugs that target purinergic receptors, which are involved in numerous physiological and pathological processes. This suggests potential research applications in developing therapies for diseases like Parkinson's disease, as evidenced by studies exploring the neuroprotective effects of caffeine and A2A adenosine receptor inactivation in a model of Parkinson's disease (Chen et al., 2001).

Toxicology and Safety Assessment

The detailed structural analysis of this compound could lead to research applications in toxicology, especially considering its metabolites and excretion kinetics. Understanding how similar compounds are metabolized and excreted in organisms is crucial for assessing their safety and environmental impact. For example, research on the metabolism and excretion of certain purine analogs in rats and dogs provides valuable insights into their pharmacokinetics and potential toxicological profiles (Xu et al., 2013).

Environmental Monitoring

Compounds with unique and detectable metabolites could be used as markers in environmental monitoring, particularly in studies assessing human exposure to various chemicals. The ubiquitous presence of certain chemicals in food and the environment necessitates the development of biomonitoring methods to measure exposure levels and assess potential health risks. For instance, studies have measured the urinary concentrations of bisphenol A and 4-nonylphenol in a human reference population to evaluate exposure levels (Calafat et al., 2004).

properties

IUPAC Name

7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4/c1-16(2)19-8-7-17(3)13-20(19)35-15-18(32)14-31-21-22(28(5)25(34)29(6)23(21)33)26-24(31)30-11-9-27(4)10-12-30/h7-8,13,16,18,32H,9-12,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUGWIWCDSHKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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